N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide
Overview
Description
“N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide” is a chemical compound with the CAS Number: 743444-39-5 . It has a molecular weight of 226.71 . The IUPAC name for this compound is N-(4-chlorobenzyl)-2-(ethylamino)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15) . This code provides a specific description of the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Potential Therapeutic Effects
- Antiviral and Antiapoptotic Properties : A novel derivative showed significant antiviral and antiapoptotic effects in vitro, with a considerable decrease in viral load and an increase in survival in virus-infected mice, indicating potential therapeutic efficacy against diseases like Japanese encephalitis (Ghosh et al., 2008).
- Antibacterial Activity : Synthesized derivatives have been evaluated for antibacterial activity against gram-positive and gram-negative bacteria, revealing moderate to good efficacy. This suggests a potential application in combating bacterial infections (Desai et al., 2008).
- α-Glucosidase Inhibitory Potential : Certain synthesized N-aryl/aralkyl derivatives demonstrated promising inhibitory effects against α-glucosidase, indicating potential applications in managing diabetes through the inhibition of carbohydrate digestion and absorption (Iftikhar et al., 2019).
Environmental and Biochemical Research
- Herbicide Metabolism : Studies on the metabolism of chloroacetamide herbicides in human and rat liver microsomes have provided insights into the carcinogenic pathways of these compounds, contributing to the understanding of environmental and health impacts of herbicide use (Coleman et al., 2000).
- Biodegradation of Environmental Pollutants : Research into the enzymatic breakdown of acetochlor, a widely used herbicide with potential carcinogenic properties, highlights the role of specific enzymes in the biodegradation process, suggesting methods for environmental remediation (Wang et al., 2015).
Chemical Synthesis and Characterization
- Structural Analysis : Detailed structural analysis of related compounds has contributed to a deeper understanding of their molecular configurations and interactions, which is crucial for the design of compounds with desired biological activities (Gowda, Foro, & Fuess, 2007).
- Synthesis of Novel Derivatives : Innovative synthetic routes have been developed for the creation of novel derivatives with potential analgesic, anti-inflammatory, and insecticidal activities, demonstrating the versatility of this chemical framework in generating new bioactive molecules (Alagarsamy et al., 2015).
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(ethylamino)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-2-13-8-11(15)14-7-9-3-5-10(12)6-4-9/h3-6,13H,2,7-8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFURYGDITSLJFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(=O)NCC1=CC=C(C=C1)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101229826 | |
Record name | N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
743444-39-5 | |
Record name | N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=743444-39-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[(4-Chlorophenyl)methyl]-2-(ethylamino)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101229826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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